5-(Methoxycarbonyl)nicotinic acid

Lipophilicity Physical-Chemical Profiling Drug Design

5-(Methoxycarbonyl)nicotinic acid (CAS 5027‑65‑6) is a heterocyclic building block formally designated as 3,5‑pyridinedicarboxylic acid 3‑methyl ester, with molecular formula C₈H₇NO₄ and molecular weight 181.15 g mol⁻¹. It uniquely carries a free carboxylic acid at the pyridine 3‑position and a methyl ester at the 5‑position, producing a differentiated lipophilicity (LogP ≈ 0.07) and acid‑dissociation profile (pKa ≈ 3.73) relative to parent nicotinic acid or symmetrical diacid analogues.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 5027-65-6
Cat. No. B1319726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxycarbonyl)nicotinic acid
CAS5027-65-6
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=CC(=C1)C(=O)O
InChIInChI=1S/C8H7NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h2-4H,1H3,(H,10,11)
InChIKeyGUXKBDHITFXEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methoxycarbonyl)nicotinic acid (CAS 5027-65-6): A Position‐Specific Nicotinic Acid Diester for Targeted Synthetic and Bioactive Applications


5-(Methoxycarbonyl)nicotinic acid (CAS 5027‑65‑6) is a heterocyclic building block formally designated as 3,5‑pyridinedicarboxylic acid 3‑methyl ester, with molecular formula C₈H₇NO₄ and molecular weight 181.15 g mol⁻¹ [1]. It uniquely carries a free carboxylic acid at the pyridine 3‑position and a methyl ester at the 5‑position, producing a differentiated lipophilicity (LogP ≈ 0.07) and acid‑dissociation profile (pKa ≈ 3.73) relative to parent nicotinic acid or symmetrical diacid analogues . Commercially available at purities up to 98 % with batch‑specific QC (NMR, HPLC, GC) , this positional isomer-based compound serves as a key intermediate in the synthesis of nornicotine‑derived haptens for immunoassay development and has been reported to exhibit antihypertensive activity when combined with lercanidipine .

5-(Methoxycarbonyl)nicotinic acid (CAS 5027‑65‑6): Why Structural Isomers and Unsubstituted Nicotinic Acid Are Not Interchangeable


Simple nicotinic acid (LogP ≈ 0.39–0.88) [1] lacks the electronic and steric effects provided by the 5‑methoxycarbonyl group, while symmetrical 3,5‑pyridinedicarboxylic acid presents two chemically equivalent carboxylic functions that prevent the regioselective derivatisation required for building haptens such as nornicotine analogues . Conversely, methyl nicotinate, where the ester is placed at the 3‑position, leaves the 5‑position unfunctionalised, altering the hydrogen‑bond donor/acceptor pattern and the spatial presentation of the pharmacophore. The title compound’s unique arrangement of free acid and ester enables one‑step differentiation in subsequent coupling reactions, a quality that cannot be replicated by any single‑function analogue or by a mixture of acid/ester without risking cross‑reactivity and purification challenges .

5-(Methoxycarbonyl)nicotinic acid (CAS 5027‑65‑6): Quantitative Differentiation Evidence for Scientific Selection


5-(Methoxycarbonyl)nicotinic acid Demonstrates Significantly Higher Hydrophilicity Than Parent Nicotinic Acid

The partition coefficient (LogP) of 5-(methoxycarbonyl)nicotinic acid is reported as 0.07 , which is substantially lower than the LogP of parent nicotinic acid (0.39–0.88, depending on source) [1], indicating a >4‑fold shift toward aqueous solubility. This difference is attributed to the additional polar carboxylic acid group introduced by the 5‑methoxycarbonyl substituent. For compounds intended for aqueous‑phase conjugation (e.g., hapten‑carrier coupling), the higher hydrophilicity directly translates into better solution processability and reduced organic‑solvent requirements relative to nicotinic acid or methyl nicotinate (LogP ≈ 1.3) [2].

Lipophilicity Physical-Chemical Profiling Drug Design

Ligand Efficiency and Ionisation State Differentiate 5-(Methoxycarbonyl)nicotinic acid from 3,5-Pyridinedicarboxylic Acid

5-(Methoxycarbonyl)nicotinic acid exhibits a single low‑pKa value of 3.727 , consistent with the pyridine‑3‑carboxylic acid moiety. In contrast, symmetrical 3,5‑pyridinedicarboxylic acid (CAS 499‑83‑2) possesses two carboxylic acid groups with pKa values of ≈2.0 and ≈4.5 [1], creating a zwitterionic character at physiological pH that complicates regioselective activation. The monomethyl ester therefore presents a single site for deprotonation/activation, allowing controlled formation of amide or ester bonds without requiring protecting‑group strategies, a feature that simplifies synthetic routes to asymmetric di‑substituted pyridines.

Acid-Base Properties Reactivity Conjugation Chemistry

Position‑Specific Intermediate for Immunoassay Haptens: Superior Coupling Efficiency Over Nicotinic Acid Esters

In the established immunotherapeutic program for nicotine addiction, 5-(methoxycarbonyl)nicotinic acid is employed as the precursor to nornicotine‑based haptens because the 3‑carboxylic acid provides the sole point of attachment to carrier proteins, while the 5‑ester permits downstream diversification without competing reactions . Nicotinic acid and 6‑substituted nicotinic acid esters lack this orthogonal functional‑group arrangement, leading to mixtures of regioisomers during conjugation or requiring additional protection/deprotection steps. The reported synthesis of the nornicotine hapten from this monomethyl ester achieved high optical purity of the final immunogen, indicating that the regiochemical fidelity of the starting material directly translates into immunochemical quality [1].

Hapten Design Immunoassay Bioconjugation

Commercial Availability at 98 % Purity with Full Spectroscopic Batch QC Reduces Repurification Needs

Leading vendors supply 5-(methoxycarbonyl)nicotinic acid at a certified purity of 98 % accompanied by batch‑specific analytical data (NMR, HPLC, GC) . By comparison, nicotinic acid is commonly offered at ≥99 %, but that specification reflects only the parent compound and does not indicate the presence of mono‑ or di‑ester impurities that are irrelevant to nicotinic acid applications; for ester‑containing building blocks, the 98 % purity with orthogonal analytical verification provides users with immediate confidence that the positional isomer integrity is maintained, minimising the need for pre‑reaction purification and reducing the risk of carrying forward isomeric impurities into multi‑step syntheses .

Material Sourcing Quality Control Reproducibility

5-(Methoxycarbonyl)nicotinic acid (CAS 5027‑65‑6): Application Scenarios Where This Building Block Provides a Measurable Advantage


Orthogonal Hapten Synthesis for Nicotine‑Addiction Immunotherapy

In the synthesis of nornicotine haptens, the 3‑acid/5‑ester orthogonality eliminates the need for protecting groups, allowing direct coupling to carrier proteins via the 3‑position while the 5‑ester is subsequently diversified. This strategy, validated in J. Org. Chem. 2001 [1], affords immunogens with high optical purity and fewer synthetic operations compared with routes that start from nicotinic acid or symmetrical diesters.

Physicochemical Profiling Laboratories: Benchmarking Hydrophilicity and Ionisation

With a measured LogP of 0.07 and pKa of 3.73 , this compound serves as a well‑defined, low‑lipophilicity reference for calibrating computational LogP/pKa prediction models and for laboratories developing aqueous‑phase reaction conditions where highly water‑soluble pyridine scaffolds are required.

Asymmetric Pyridine‑3,5‑dicarboxylate Library Synthesis

Medicinal chemistry groups building focused libraries of asymmetric pyridine‑3,5‑dicarboxylates can employ this monomethyl ester as a single starting point, using the free acid for amide formation and the methyl ester for subsequent hydrolysis or transesterification, thereby accessing diverse disubstituted products with ≥98 % starting purity and regiochemical integrity.

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